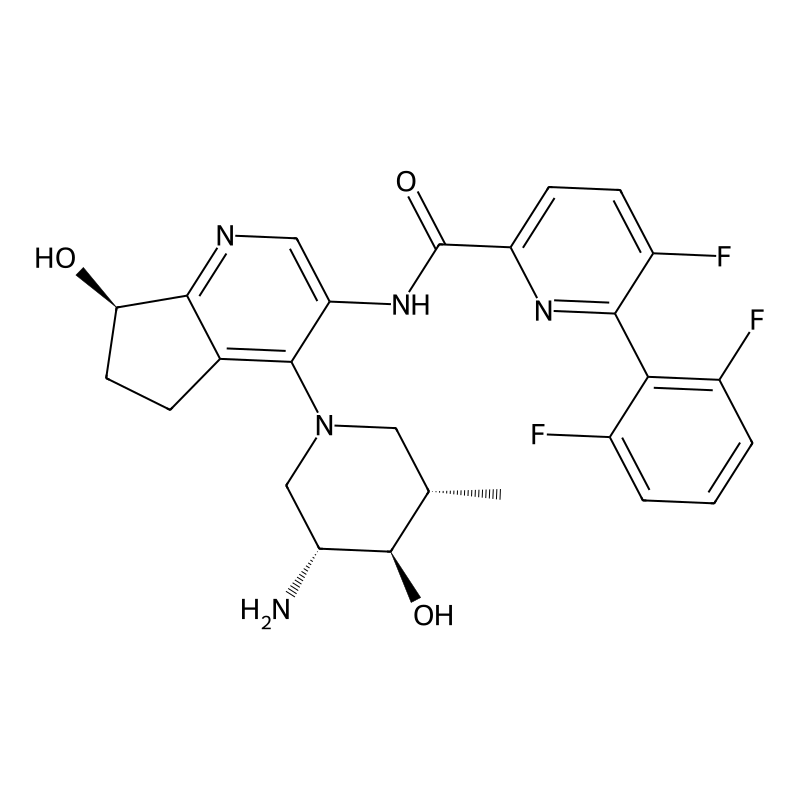Uzansertib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Preclinical Studies
Preclinical studies have demonstrated promising anti-tumor activity of Uzansertib in various cancer cell lines, including those derived from breast, lung, colon, and pancreatic cancers []. These studies have shown that Uzansertib can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, while exhibiting minimal effects on healthy cells [, ].
Uzansertib, also known by its developmental code INCB-053914, is a synthetic organic compound classified as a pan-proviral integration site for Moloney murine leukemia virus kinase inhibitor. It is primarily developed by Incyte Corporation for the treatment of various cancers. Uzansertib functions as an ATP-competitive inhibitor targeting the PIM (proviral integration site for Moloney murine leukemia virus) kinases, which include PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular signaling pathways associated with tumorigenesis, particularly the JAK/STAT and PI3K/AKT pathways, making them significant in the development and progression of hematologic malignancies and solid tumors .
The chemical structure of Uzansertib is characterized by a molecular formula of C26H26F3N5O3 and a molecular weight of approximately 513.51 g/mol. Its properties include four hydrogen bond donors and five rotatable bonds, contributing to its bioavailability and interaction potential .
As an ATP-competitive inhibitor, Uzansertib primarily engages in reversible binding with the ATP-binding site of the PIM kinases. This interaction inhibits the phosphorylation activity of these kinases, disrupting downstream signaling pathways that promote cell survival and proliferation in cancerous cells. The specific
Uzansertib exhibits potent biological activity against various cancer cell lines due to its inhibition of PIM kinases. The compound has demonstrated IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3, indicating strong inhibitory effects across these targets . Preclinical studies suggest that Uzansertib can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent .
The synthesis of Uzansertib involves multi-step organic reactions typical for generating complex small molecules. While specific detailed synthetic routes are proprietary to Incyte Corporation, general methodologies may include:
- Formation of Key Intermediates: Utilizing reactions such as amination or alkylation to construct the piperidine and pyridine rings.
- Fluorination: Incorporating trifluoromethyl groups using fluorinating agents to enhance metabolic stability.
- Final Coupling: Assembling the final structure through coupling reactions that link various functional groups together.
These steps require careful optimization to ensure high yield and purity of the final product .
Uzansertib shares structural and functional similarities with several other compounds that target PIM kinases or related pathways. Notable similar compounds include:
- LGH447: A selective PIM kinase inhibitor with a focus on hematological cancers.
- SBI-0206965: Another pan-PIM kinase inhibitor that has shown promise in preclinical studies.
- INCB-059872: A related compound under investigation for similar oncological applications.
| Compound Name | Target Kinases | Development Status | Unique Features |
|---|---|---|---|
| Uzansertib | PIM1, PIM2, PIM3 | Investigational | Pan-inhibitor with strong potency |
| LGH447 | PIM1 | Preclinical | Selective for hematological cancers |
| SBI-0206965 | PIM1, PIM2 | Preclinical | Focus on solid tumors |
| INCB-059872 | PIM1 | Investigational | Related to other Incyte compounds |
Uzansertib's unique profile lies in its broad-spectrum inhibition of all three PIM kinases simultaneously while maintaining favorable pharmacokinetic properties that enhance its therapeutic potential against various malignancies .








